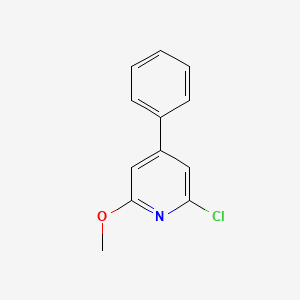![molecular formula C13H10N2O B12962316 3-Phenylbenzo[d]isoxazol-7-amine](/img/structure/B12962316.png)
3-Phenylbenzo[d]isoxazol-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylbenzo[d]isoxazol-7-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylbenzo[d]isoxazol-7-amine typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes to achieve higher yields and purity. This may include the use of polymer-bound intermediates and coupling agents such as EDC·HCl in the presence of dry DMF as the solvent .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylbenzo[d]isoxazol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring.
Applications De Recherche Scientifique
3-Phenylbenzo[d]isoxazol-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3-Phenylbenzo[d]isoxazol-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Muscimol: A compound that acts on GABA receptors and has a similar heterocyclic structure.
Ibotenic Acid: Another compound with an isoxazole ring, known for its neurotoxic effects.
Uniqueness
3-Phenylbenzo[d]isoxazol-7-amine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C13H10N2O |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
3-phenyl-1,2-benzoxazol-7-amine |
InChI |
InChI=1S/C13H10N2O/c14-11-8-4-7-10-12(15-16-13(10)11)9-5-2-1-3-6-9/h1-8H,14H2 |
Clé InChI |
AZAIALIKLRCRTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC3=C2C=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-Hydroxy-7-fluoro-[1,8]naphthyridine](/img/structure/B12962294.png)
